molecular formula C21H17N3OS B2422550 3,4-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863588-89-0

3,4-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

Cat. No.: B2422550
CAS No.: 863588-89-0
M. Wt: 359.45
InChI Key: ZMMUCPXBHDCTFG-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a complex organic compound that features a benzamide core substituted with a thiazolo[5,4-b]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide typically involves multi-step organic synthesis. One common approach is the condensation of 3,4-dimethylbenzoic acid with an amine derivative of thiazolo[5,4-b]pyridine under dehydrating conditions. The reaction is often facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to improve yield and selectivity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control over reaction parameters ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing various substituents like halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid catalyst like FeBr3.

Major Products

The major products formed from these reactions include carboxylic acids, amines, and substituted benzamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3,4-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness allows for selective interactions with biological targets and specific applications in material science .

Biological Activity

3,4-Dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various pharmacological effects, supported by relevant data tables and research findings.

Compound Overview

  • Molecular Formula : C22H19N3OS
  • Molecular Weight : 373.5 g/mol
  • IUPAC Name : this compound
  • CAS Number : 863594-96-1

The structure of this compound features a benzamide core substituted with a thiazolo[5,4-b]pyridine moiety. The presence of methyl groups enhances lipophilicity, which may influence its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

  • Preparation of Thiazolo[5,4-b]pyridine : This can be achieved through the reaction of hydrazonoyl halides with alkyl carbothioates.
  • Formation of the Benzamide : The thiazole derivative is then reacted with appropriate amines to yield the final benzamide structure.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Thiazolo[5,4-b]pyridine derivatives have been reported to exhibit inhibitory effects on various kinases and may modulate signaling pathways involved in cell proliferation and survival.

Anticancer Activity

Research indicates that compounds similar to this compound demonstrate significant anticancer properties. Notably:

  • IC50 Values : Studies have shown IC50 values ranging from 3 to 20 µM against various cancer cell lines.
  • Mechanism : These compounds may inhibit angiogenesis and alter cancer cell signaling pathways, contributing to their anticancer efficacy .

Antibacterial Activity

The compound exhibits promising antibacterial properties:

  • Minimum Inhibitory Concentration (MIC) : Comparable to standard antibiotics like ceftriaxone.
  • Target Organisms : Effective against strains such as E. faecalis, P. aeruginosa, and K. pneumoniae with inhibition zones reaching up to 30 mm .

Anti-inflammatory Activity

Compounds in this category have shown potential anti-inflammatory effects:

  • Inhibition of Cytokines : Significant inhibition of IL-6 and TNF-α was observed in treated samples compared to controls.

Data Table of Biological Activities

Activity TypeObserved EffectsReference
AnticancerIC50 values from 3 to 20 µM
AntibacterialMIC comparable to ceftriaxone
Anti-inflammatoryInhibition of IL-6 and TNF-α

Case Studies

  • Case Study on Anticancer Efficacy :
    • A study conducted on human leukemia cell lines demonstrated that thiazolo[5,4-b]pyridine derivatives had IC50 values as low as 1.50 µM, indicating strong anticancer potential.
  • Case Study on Antibacterial Properties :
    • Comparative studies showed that the compound exhibited greater potency than traditional antibiotics against several bacterial strains.

Properties

IUPAC Name

3,4-dimethyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3OS/c1-13-5-6-16(12-14(13)2)19(25)23-17-9-7-15(8-10-17)20-24-18-4-3-11-22-21(18)26-20/h3-12H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMMUCPXBHDCTFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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